molecular formula C7H14ClNO2 B6336966 (S)-Methyl 2-amino-2-cyclobutylacetate hcl CAS No. 1983066-39-2

(S)-Methyl 2-amino-2-cyclobutylacetate hcl

Cat. No.: B6336966
CAS No.: 1983066-39-2
M. Wt: 179.64 g/mol
InChI Key: NCYCNCGWPRDKDC-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique cyclobutyl ring structure, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride typically involves the following steps:

    Esterification: Conversion of the amino acid to its methyl ester form.

    Hydrochloride Formation: Treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the cyclobutyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions include cyclobutyl ketones, cyclobutyl alcohols, and substituted cyclobutyl derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl ring structure allows for unique binding interactions, which can modulate the activity of these targets and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride is unique due to its specific cyclobutyl ring structure and methyl ester form, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl (2S)-2-amino-2-cyclobutylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)5-3-2-4-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCNCGWPRDKDC-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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